molecular formula C14H23N7O2S B2396915 N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide CAS No. 2380167-08-6

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide

Cat. No. B2396915
CAS RN: 2380167-08-6
M. Wt: 353.45
InChI Key: OHYHGMUMEVGJMY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMAMCL, and is a potent inhibitor of the enzyme adenosine deaminase.

Scientific Research Applications

DMAMCL has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. It has been shown to be a potent inhibitor of adenosine deaminase, an enzyme that plays a critical role in the regulation of the immune system. DMAMCL has been used to study the effects of adenosine deaminase inhibition on T-cell function, and has been shown to enhance T-cell activation and proliferation.

Mechanism of Action

DMAMCL acts as a competitive inhibitor of adenosine deaminase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of adenosine to inosine. This results in an accumulation of adenosine in the extracellular environment, which can activate adenosine receptors on T-cells and other immune cells.
Biochemical and Physiological Effects:
DMAMCL has been shown to have a number of biochemical and physiological effects, including enhanced T-cell activation and proliferation, increased cytokine production, and enhanced immune response to viral and bacterial infections. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

DMAMCL has several advantages for use in lab experiments, including its high potency and specificity for adenosine deaminase inhibition, as well as its ability to enhance T-cell activation and proliferation. However, it also has some limitations, including its potential toxicity at high concentrations, and the need for careful dosing and monitoring in in vivo experiments.

Future Directions

There are several future directions for research on DMAMCL, including further studies on its mechanism of action and biochemical effects, as well as its potential applications in the treatment of autoimmune diseases and other immune-related disorders. Additional studies are also needed to determine the optimal dosing and administration strategies for DMAMCL, as well as its potential side effects and toxicity in humans.

Synthesis Methods

DMAMCL can be synthesized using a multi-step process involving the reaction of 6-chloropurine with dimethylamine to form 6-dimethylaminopurine, which is then reacted with piperidine-1-sulfonyl chloride to form DMAMCL. The synthesis method has been optimized to provide high yields of pure DMAMCL, and the compound can be easily purified using standard laboratory techniques.

properties

IUPAC Name

N,N-dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N7O2S/c1-19(2)24(22,23)21-6-4-11(5-7-21)8-15-13-12-14(17-9-16-13)20(3)10-18-12/h9-11H,4-8H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYHGMUMEVGJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide

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